Bavdegalutamide - 2222112-77-6

Bavdegalutamide

Catalog Number: EVT-8402245
CAS Number: 2222112-77-6
Molecular Formula: C41H43ClFN9O6
Molecular Weight: 812.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bavdegalutamide is an orally available selective androgen receptor (AR)-targeted protein degrader, using the proteolysis targeting chimera (PROTAC) technology, with potential antineoplastic activity. Bavdegalutamide is composed of an AR ligand attached to an E3 ligase recognition moiety. Upon oral administration, bavdegalutamide targets and binds to the AR ligand binding domain. E3 ligase is recruited to the AR by the E3 ligase recognition moiety and the AR target protein is tagged by ubiquitin. This causes ubiquitination and degradation of AR by the proteasome. This prevents the expression of AR target genes and halts AR-mediated signaling. This results in an inhibition of proliferation in AR-overexpressing tumor cells. In addition, the degradation of the AR protein releases the ARV-110 is released and can bind to additional AR target proteins. AR plays a key role in the proliferation of castration-resistant prostate cancer cells (CRPC).
Synthesis Analysis

The synthesis of Bavdegalutamide involves several sophisticated methodologies aimed at optimizing its efficacy and bioavailability. The initial development process included modifications to the linker and the androgen receptor ligand to enhance its pharmacological properties. For instance, by introducing rigid links between the thalidomide component and the androgen receptor antagonist, researchers were able to create a stable ternary complex that effectively targets and degrades the androgen receptor .

Recent advancements have utilized automated synthesis techniques that allow for efficient assembly of PROTACs. This method involves multiple compartments containing necessary reagents, enabling precise control over reaction conditions and purification processes. The automated system can achieve high yields and purities of the desired product through a catch-and-release strategy during purification .

Molecular Structure Analysis

Bavdegalutamide's molecular structure is characterized by its unique arrangement that facilitates its action as a PROTAC. The compound includes a thalidomide moiety linked to an androgen receptor ligand, which is crucial for its binding and subsequent degradation of the target protein. Detailed structural analysis reveals that modifications in the linker and substituents significantly impact its potency and selectivity .

The molecular weight of Bavdegalutamide is approximately 427.5 g/mol, with specific functional groups that enhance its interaction with the androgen receptor. The compound's structure has been elucidated through various spectroscopic techniques, confirming its efficacy as an androgen receptor degrader .

Chemical Reactions Analysis

Bavdegalutamide undergoes several key chemical reactions during its mechanism of action. The primary reaction involves binding to the androgen receptor, leading to its ubiquitination by E3 ligases such as MDM2. This process marks the receptor for degradation via the proteasome pathway. The degradation mechanism is facilitated by the presence of a PEST sequence within the receptor, which is recognized by the ubiquitin-proteasome system .

In vitro studies have demonstrated that Bavdegalutamide effectively reduces levels of prostate-specific antigen in treated patients, indicating successful degradation of the androgen receptor in a clinical setting .

Mechanism of Action

The mechanism of action for Bavdegalutamide revolves around its ability to induce targeted degradation of the androgen receptor through PROTAC technology. Upon administration, Bavdegalutamide binds to both the androgen receptor and an E3 ligase, forming a ternary complex that promotes ubiquitination of the androgen receptor. This tagging leads to proteasomal degradation, effectively reducing the levels of this critical protein involved in prostate cancer progression .

Clinical studies have shown that Bavdegalutamide exhibits a dose-dependent response, with significant reductions in prostate-specific antigen levels observed in patients with specific mutations in the androgen receptor ligand-binding domain .

Physical and Chemical Properties Analysis

Bavdegalutamide possesses several notable physical and chemical properties:

These properties are critical for determining suitable delivery methods and ensuring effective therapeutic outcomes.

Applications

Bavdegalutamide is primarily applied in oncology, specifically targeting metastatic castration-resistant prostate cancer. Its innovative mechanism as an androgen receptor degrader offers a new therapeutic avenue for patients who have not responded to traditional therapies. Clinical trials have demonstrated its potential efficacy, particularly among patients with specific mutations associated with poor prognoses .

As research continues, Bavdegalutamide may also pave the way for further developments in PROTAC technology, potentially expanding applications beyond prostate cancer into other malignancies driven by similar mechanisms involving protein degradation pathways .

Properties

CAS Number

2222112-77-6

Product Name

Bavdegalutamide

IUPAC Name

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide

Molecular Formula

C41H43ClFN9O6

Molecular Weight

812.3 g/mol

InChI

InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55)

InChI Key

CLCTZVRHDOAUGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.